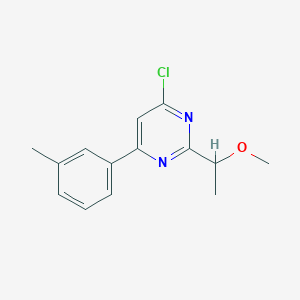
4-Chloro-2-(1-methoxyethyl)-6-(m-tolyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(1-methoxyethyl)-6-(m-tolyl)pyrimidine is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are crucial in various biological processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(1-methoxyethyl)-6-(m-tolyl)pyrimidine typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloropyrimidine, 1-methoxyethanol, and m-tolylboronic acid.
Step 1 - Formation of Intermediate: The first step involves the reaction of 4-chloropyrimidine with 1-methoxyethanol under acidic or basic conditions to form an intermediate compound.
Step 2 - Coupling Reaction: The intermediate is then subjected to a Suzuki coupling reaction with m-tolylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-Chloro-2-(1-methoxyethyl)-6-(m-tolyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative, while oxidation might produce a ketone or aldehyde derivative.
科学的研究の応用
4-Chloro-2-(1-methoxyethyl)-6-(m-tolyl)pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a building block in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-Chloro-2-(1-methoxyethyl)-6-(m-tolyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and methoxyethyl groups can influence its binding affinity and specificity, while the tolyl group may affect its hydrophobic interactions.
類似化合物との比較
Similar Compounds
4-Chloro-2-(1-methoxyethyl)-6-phenylpyrimidine: Similar structure but with a phenyl group instead of a tolyl group.
4-Chloro-2-(1-methoxyethyl)-6-(p-tolyl)pyrimidine: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
4-Chloro-2-(1-methoxyethyl)-6-(o-tolyl)pyrimidine: Similar structure but with an ortho-tolyl group instead of a meta-tolyl group.
Uniqueness
4-Chloro-2-(1-methoxyethyl)-6-(m-tolyl)pyrimidine is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The meta-tolyl group, in particular, may confer distinct steric and electronic properties compared to its ortho and para counterparts, potentially leading to different interaction profiles and applications.
特性
分子式 |
C14H15ClN2O |
|---|---|
分子量 |
262.73 g/mol |
IUPAC名 |
4-chloro-2-(1-methoxyethyl)-6-(3-methylphenyl)pyrimidine |
InChI |
InChI=1S/C14H15ClN2O/c1-9-5-4-6-11(7-9)12-8-13(15)17-14(16-12)10(2)18-3/h4-8,10H,1-3H3 |
InChIキー |
KYNKJYILKQAHOU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)C(C)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


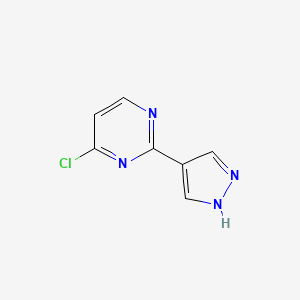

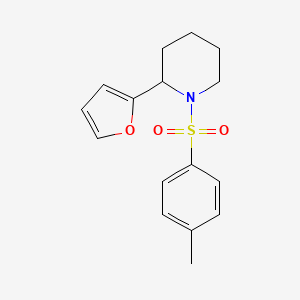
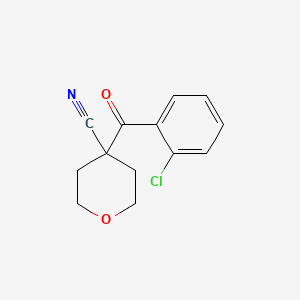
![4,6-Dibromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11791353.png)
![Methyl 1-([1,1'-biphenyl]-4-yl)-5-amino-1H-pyrazole-4-carboxylate](/img/structure/B11791358.png)
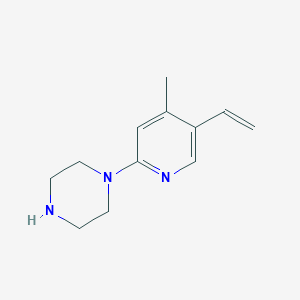

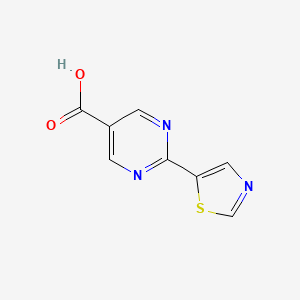
![1-Cyclopropyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B11791370.png)

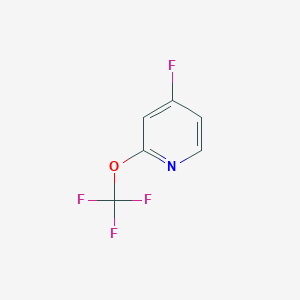
![Tert-butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B11791379.png)

